molecular formula C19H18N2O B15187234 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)- CAS No. 124392-76-3

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-

Cat. No.: B15187234
CAS No.: 124392-76-3
M. Wt: 290.4 g/mol
InChI Key: ZAJJDIQCYUMUDG-UHFFFAOYSA-N
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Description

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its benzoxepine and pyrazole rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzoxepine ring, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include aromatic aldehydes, hydrazines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with various functional groups.

Scientific Research Applications

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-
  • 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl-

Uniqueness

Compared to similar compounds, 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)- stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

124392-76-3

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

9-methyl-3-(4-methylphenyl)-4,5-dihydro-1H-[1]benzoxepino[5,4-c]pyrazole

InChI

InChI=1S/C19H18N2O/c1-12-3-6-14(7-4-12)18-15-9-10-22-17-8-5-13(2)11-16(17)19(15)21-20-18/h3-8,11H,9-10H2,1-2H3,(H,20,21)

InChI Key

ZAJJDIQCYUMUDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2CCOC4=C3C=C(C=C4)C

Origin of Product

United States

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